molecular formula C7H16ClNO B13033159 2-(Azetidin-3-yl)butan-1-olhydrochloride

2-(Azetidin-3-yl)butan-1-olhydrochloride

Cat. No.: B13033159
M. Wt: 165.66 g/mol
InChI Key: ITLRSRFORATHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Four-Membered Nitrogen Heterocycles in Modern Organic Synthesis and Chemical Biology

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are pivotal building blocks in the development of biologically active compounds. rsc.org Their incorporation into molecular structures can significantly influence properties like metabolic stability, lipophilicity, and binding interactions with biological targets. ontosight.ai In organic synthesis, these strained rings serve as versatile intermediates, enabling the construction of complex molecular architectures. rsc.orgorganic-chemistry.org The unique conformational constraints imposed by the four-membered ring make them valuable in designing peptidomimetics and other therapeutic agents. organic-chemistry.org

The Azetidine (B1206935) Scaffold: Inherent Ring Strain and Resultant Reactivity in Organic Systems

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a defining feature of its chemistry, rendering it more reactive than its five-membered analogue, pyrrolidine (B122466), yet more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org This intermediate reactivity allows for selective ring-opening reactions under appropriate conditions, providing a powerful tool for synthetic chemists. organic-chemistry.orgambeed.com The nitrogen atom's nucleophilicity and the susceptibility of the ring to cleavage by various reagents are central to the utility of the azetidine scaffold. youtube.com

Contextualizing 2-(Azetidin-3-yl)butan-1-ol (B15205913) hydrochloride as a Substituted Azetidine-3-Carbinol Derivative

2-(Azetidin-3-yl)butan-1-ol hydrochloride is a derivative of azetidine substituted at the 3-position with a butan-1-ol group. This places it within the class of azetidine-3-carbinol derivatives. The hydroxyl group introduces a site for further functionalization, such as esterification or etherification, expanding its synthetic potential. The hydrochloride salt form of the compound enhances its stability and aqueous solubility. The presence of a stereocenter at the carbon bearing the hydroxyl and azetidinyl groups suggests the potential for stereoisomers with distinct biological activities. The 3-hydroxymethyl-azetidine scaffold has been identified as a valuable component in the development of potent enzyme inhibitors. nih.gov

Below is a table summarizing the key properties of the parent compound, 2-(Azetidin-3-yl)butan-1-ol.

PropertyValue
Molecular Formula C₇H₁₅NO
CAS Number 1782897-09-9

Historical Development and Evolution of Azetidine Chemistry Research

The exploration of azetidine chemistry has a rich history, initially marked by challenges in the synthesis of the strained four-membered ring. youtube.com Early methods were often low-yielding and lacked general applicability. However, the discovery of penicillin and other β-lactam antibiotics, which contain a related 2-azetidinone core, spurred significant interest in the synthesis and chemistry of four-membered nitrogen heterocycles. jmchemsci.com Over the decades, numerous synthetic strategies have been developed, including cyclization reactions, cycloadditions, and ring contractions of larger heterocycles, making a wide array of substituted azetidines accessible. organic-chemistry.orgmagtech.com.cn Modern advancements have focused on stereoselective syntheses and the use of azetidines as key intermediates in the synthesis of complex natural products and pharmaceuticals. rsc.org The development of methods for the functionalization of the azetidine ring itself has further expanded the chemical space accessible to medicinal chemists.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-(azetidin-3-yl)butan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-6(5-9)7-3-8-4-7;/h6-9H,2-5H2,1H3;1H

InChI Key

ITLRSRFORATHOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C1CNC1.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azetidin 3 Yl Butan 1 Olhydrochloride and Analogous Azetidine Carbinols

Strategies for the Construction of the Azetidine (B1206935) Ring System

The inherent ring strain of azetidines necessitates specialized synthetic approaches to overcome the activation barrier for their formation. researchgate.net Modern organic synthesis has produced a variety of powerful methods for constructing this valuable heterocyclic core.

Intramolecular Cyclization Approaches: Design and Mechanistic Considerations

Intramolecular cyclization remains a cornerstone of azetidine synthesis. This strategy typically involves the formation of a carbon-nitrogen bond through the attack of a tethered nitrogen nucleophile onto an electrophilic carbon center.

A prevalent method is the cyclization of γ-amino halides or sulfonates. For example, the synthesis of azetidines can be achieved through the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. researchgate.net Another common approach involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate, from a γ-position. google.com

More advanced methods leverage the intramolecular aminolysis of epoxides. In a notable example, lanthanoid (III) trifluoromethanesulfonates, particularly La(OTf)3, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. google.comnih.gov This reaction proceeds with high regioselectivity, favoring the 4-exo-tet cyclization pathway, and tolerates a wide range of functional groups, including those that are acid-sensitive or possess Lewis basic sites. google.comnih.gov The mechanism involves the Lewis acidic catalyst activating the epoxide, facilitating a nucleophilic attack by the tethered amine. nih.gov

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

Substrate (Protecting Group)Yield (%)Reference(s)
Benzyl (Bn)High nih.gov
para-Methoxybenzyl (PMB)High nih.gov
tert-Butoxycarbonyl (Boc)High nih.gov
tert-Butyldimethylsilyl (TBS)High nih.gov
AllylModerate nih.gov

[2+2] Cycloaddition Reactions in Azetidine Synthesis

[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core. The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a primary example of this strategy. frontiersin.orgacs.orggoogle.com This reaction can be challenging due to competing relaxation pathways of the photoexcited imine, but several effective protocols have been developed. acs.orgmdpi.com

The reaction can proceed through either intermolecular or intramolecular pathways. frontiersin.orgacs.org While early examples often required UV light, recent advancements have enabled these cycloadditions using visible light, often mediated by a photocatalyst via triplet energy transfer. mdpi.comuni-muenchen.denih.gov This approach allows for milder reaction conditions and broader functional group tolerance. nih.gov For instance, visible-light-mediated intramolecular aza-Paternò-Büchi reactions have been developed to produce bicyclic azetidines in high yields and with excellent diastereoselectivity. nih.govmdpi.com

In some variations, cyclic oximes or 2-isoxazoline carboxylates are used as the imine surrogate, reacting with alkenes under visible light photocatalysis to form highly functionalized azetidines. uni-muenchen.deethz.ch These methods overcome some limitations of traditional aza-Paternò-Büchi reactions, such as the need for cyclic imines to prevent E/Z isomerization. frontiersin.orgethz.ch

Ring Contraction and Strain-Release Homologation Methodologies

Ring contraction of more readily available five-membered rings provides an alternative pathway to the strained azetidine system. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. uni-muenchen.denih.gov In this process, treatment with a base like potassium carbonate in the presence of a nucleophile (e.g., an alcohol) induces a rearrangement to yield α-carbonylated N-sulfonylazetidines. researchgate.netuni-muenchen.denih.gov The proposed mechanism involves nucleophilic attack on the amide carbonyl, followed by N-C(O) bond cleavage and subsequent intramolecular SN2 displacement of the bromide by the resulting amide anion. researchgate.net

Strain-release homologation of highly strained systems like azabicyclo[1.1.0]butanes is another innovative strategy. researchgate.netuni-muenchen.de These species can be generated in situ and trapped with nucleophiles, such as organoboronates, leading to the formation of functionalized azetidines through cleavage of the central C-N bond, which effectively relieves the ring strain. uni-muenchen.de

Transition Metal-Catalyzed Azetidine Formation

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, and azetidines are no exception. These methods often feature high efficiency, selectivity, and mild reaction conditions.

Palladium-catalyzed intramolecular amination : Efficient protocols have been developed for the Pd-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA)-protected amine substrates. nih.govrsc.orgacs.org These reactions proceed via a Pd(II)/Pd(IV) catalytic cycle, transforming a C-H bond into a C-N bond to form the azetidine ring with high diastereoselectivity. nih.gov A key advantage is the use of inexpensive reagents and low catalyst loading. rsc.orgacs.org This strategy has also been successfully applied to synthesize highly strained benzazetidines.

Rh(I)-catalyzed cycloaddition : Rhodium catalysts are effective in mediating cycloaddition reactions. For instance, Rh(I) complexes can catalyze the intermolecular aza-[4+3] cycloaddition of vinyl aziridines and dienes, leading to the formation of functionalized seven-membered azepines, showcasing the versatility of rhodium in heterocycle synthesis. While not a direct azetidine synthesis, related rhodium-catalyzed [3+1] cycloadditions can provide access to azetine intermediates.

Copper-catalyzed multicomponent reactions : Copper catalysis is particularly useful for multicomponent reactions (MCRs) that assemble complex molecules in a single step. A notable example is the Cu(I)-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides, which produces 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild, base-free conditions. The proposed mechanism involves a [2+2] cycloaddition between a ketenimine intermediate and the carbodiimide (B86325). Copper-photoredox catalysis has also enabled the anti-Baldwin 4-exo-dig radical cyclization of ynamides to access highly functionalized azetidines.

Nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling : While typically used for C-C bond formation, nickel catalysis can be employed in the synthesis of azetidine-containing structures. Nickel-catalyzed Suzuki-Miyaura couplings are increasingly seen as a cost-effective alternative to palladium. These reactions can be used to couple azetidine-containing fragments or to perform ring-opening cross-coupling reactions of strained azetidine systems to build more complex molecular architectures.

Table 2: Overview of Transition Metal-Catalyzed Azetidine Syntheses

MetalReaction TypeKey FeaturesReference(s)
PalladiumIntramolecular C-H AminationHigh diastereoselectivity, uses unactivated C-H bonds nih.govrsc.orgacs.org
RhodiumCycloadditionAtom-economical, access to complex heterocycles
CopperMulticomponent ReactionHigh efficiency, mild conditions, base-free
NickelCross-CouplingCost-effective, useful for functionalization

Regio- and Diastereoselective Synthesis of Azetidine Scaffolds

Controlling the stereochemistry of substituents on the azetidine ring is crucial for its application in drug discovery. Significant progress has been made in developing both regio- and diastereoselective synthetic methods.

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported. This approach, which starts from simple building blocks, operates under kinetic control to favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring.

Furthermore, copper-catalyzed three-component reactions involving the boryl allylation of azetines have been shown to produce 2,3-disubstituted azetidines with complete control over relative and absolute stereochemistry. nih.gov This method installs both a boryl and an allyl group across the double bond of the azetine precursor with high enantio- and diastereoselectivity. nih.gov

Methodologies for Stereoselective Introduction and Functionalization of the Butan-1-ol Side Chain

Once the azetidine core is constructed, the next critical step is the stereoselective installation of the 2-(butan-1-ol) side chain at the C3 position. This typically involves the creation of two new stereocenters, one on the azetidine ring (if not already defined) and one on the side chain.

A common strategy begins with an N-protected azetidin-3-one. rsc.org These ketones are versatile intermediates for C-C bond formation at the C3 position. Chiral azetidin-3-ones can be synthesized through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. rsc.org

The butan-1-ol side chain can be constructed in a stepwise manner:

Carbon-Carbon Bond Formation : A two-carbon unit can be introduced via a Wittig or Horner-Wadsworth-Emmons reaction with N-Boc-azetidin-3-one to form an azetidine-3-ylideneacetate. Subsequent hydrogenation and alkylation can build the butyl fragment. acs.org Alternatively, a more direct approach involves the stereoselective addition of an ethyl nucleophile (e.g., from ethylmagnesium bromide or ethyllithium) to a 3-acetylazetidine derivative. A more convergent approach would involve the addition of a butyl nucleophile to an N-protected 3-azetidinecarboxaldehyde.

Stereoselective Reduction : The resulting ketone at the side chain's C1 position must then be reduced to an alcohol with high stereocontrol. A variety of stereoselective reducing agents are available for this transformation. google.com For example, substrate-controlled reduction can be achieved using bulky hydride reagents. Alternatively, catalyst-controlled asymmetric reduction, using systems like chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), can provide high enantioselectivity. uni-muenchen.de

An alternative powerful strategy involves the stereoselective addition of organometallic reagents to a chiral azetidine precursor. For instance, the highly stereoselective addition of butyllithium (B86547) to N-alkyl-2-oxazolinylazetidines has been demonstrated, which after hydrolysis, yields 2-acylazetidines. mdpi.comuni-muenchen.de A similar strategy applied to a 3-formyl or 3-acylazetidine derivative could be used to install the butyl group and create the secondary alcohol in a single, stereocontrolled step, potentially guided by a chiral auxiliary or catalyst. acs.org

Chiral Auxiliary and Asymmetric Catalysis in Carbinol Synthesis

The construction of the chiral carbinol center adjacent to the azetidine ring can be achieved through methods employing either chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries have proven effective in the synthesis of chiral azetidine precursors. For instance, (S)-1-phenylethylamine can serve as both a chiral auxiliary and a nitrogen source for producing enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org Similarly, optically active α-methylbenzylamine has been used as a chiral auxiliary for the practical asymmetric preparation of azetidine-2-carboxylic acid via intramolecular alkylation. nih.govresearchgate.net These approaches establish the stereochemistry of the azetidine ring, which can then guide subsequent reactions. Another powerful strategy involves the use of chiral tert-butanesulfinamides to produce enantioenriched C2-substituted azetidines, which can be further elaborated. acs.org

Asymmetric catalysis offers a more atom-economical approach. While direct asymmetric synthesis of 2-(Azetidin-3-yl)butan-1-ol (B15205913) is not extensively documented, analogous transformations provide a clear blueprint. Nickel-catalyzed enantioconvergent couplings of racemic alkyl halides with olefins in the presence of a hydrosilane can produce esters of chiral dialkyl carbinols, which can be hydrolyzed to the desired alcohol. organic-chemistry.orgnih.gov Furthermore, chiral azetidine-derived ligands have been successfully used in various asymmetric reactions, including diethylzinc (B1219324) additions to aldehydes, highlighting the potential for developing a catalytic process where a chiral azetidine ligand complex mediates the formation of the carbinol. researchgate.net Copper-catalyzed asymmetric boryl allylation of azetines has also emerged as a powerful method for creating chiral 2,3-disubstituted azetidines, installing two new stereocenters with high control. nih.gov

MethodKey FeaturePrecursor TypeResultCitations
Chiral Auxiliary Use of stoichiometric chiral molecules (e.g., α-methylbenzylamine) to direct stereoselective ring formation.Amino acid derivatives, haloaminesEnantiomerically enriched azetidine carboxylic acids or other functionalized azetidines. rsc.orgnih.govresearchgate.netacs.org
Asymmetric Catalysis Use of substoichiometric amounts of a chiral catalyst (e.g., Ni or Cu complexes) to create the carbinol stereocenter.Racemic alkyl halides, olefins, azetinesEnantioenriched esters of dialkyl carbinols or functionalized azetidines. nih.govorganic-chemistry.orgnih.govresearchgate.net

Enantioselective Reductions for Alcohol Formation

A primary route to chiral carbinols involves the enantioselective reduction of a prochiral ketone precursor, in this case, 2-(azetidin-3-yl)butan-1-one. This transformation is one of the most reliable methods for synthesizing chiral secondary alcohols. wikipedia.orgnih.gov

Catalytic systems for this reduction are well-established and can be broadly categorized:

Oxazaborolidine Catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts) : These catalysts, used in conjunction with a stoichiometric borane (B79455) source, are highly effective for the asymmetric reduction of various ketones. wikipedia.orgnih.gov They operate under mild conditions and can be generated in situ from chiral amino alcohols. youtube.com For ketones with potentially interfering functional groups, such as the nitrogen in the azetidine ring, borane-based reductions can be more suitable than catalytic hydrogenations. youtube.com The enantioselectivity can often be enhanced by additives like BF₃ or by using modified boranes. nih.gov

Transition Metal Catalysis : Ruthenium, rhodium, and iridium complexes with chiral ligands are widely used for asymmetric transfer hydrogenation or hydrogenation. wikipedia.org These methods employ inexpensive and readily available hydrogen sources like isopropanol (B130326) or hydrogen gas. wikipedia.org For instance, Ru(BINAP) catalysts are effective for ketones that can chelate the metal. wikipedia.org

The choice of reducing agent and catalyst is crucial and depends on the specific substrate. For an azetidinyl ketone, the Lewis basic nitrogen atom could potentially coordinate to the metal catalyst, influencing reactivity and selectivity.

Catalyst SystemReductantKey FeaturesCitations
Oxazaborolidines (CBS) Borane (BH₃), CatecholboraneHigh enantioselectivity for simple ketones, mild conditions, can be generated in situ. wikipedia.orgnih.govyoutube.com
Chiral Ru, Rh, Ir Complexes H₂, Isopropanol, Formic AcidHigh efficiency, suitable for transfer hydrogenation, applicable to chelating ketones. wikipedia.org
Midland Alpine Borane Chiral OrganoboraneEffective for ketones where one substituent has low steric hindrance. wikipedia.org
Lithium Aluminum Hydride with Chiral Diols (BINAL-H) HydrideHigh enantioselectivity for ketones with an adjacent π-system. uwindsor.ca

Organometallic Additions to Carbonyl Precursors

An alternative strategy for constructing the carbinol involves the addition of an organometallic reagent to an azetidine-3-carboxaldehyde precursor. This approach forms the C-C bond and the stereocenter concurrently. Organolithium and organomagnesium (Grignard) reagents are powerful nucleophiles that readily attack carbonyl groups to form alcohols after an acidic workup. chemtube3d.comsaskoer.ca

The stereochemical outcome of such additions is often governed by steric and electronic factors, as described by models like Felkin-Anh and chelation-control. nih.gov Studies on the addition of organometallic reagents to structurally analogous aziridine-2-carboxaldehydes have shown that the stereoselectivity can be controlled by the choice of the organometallic reagent and the protecting group on the nitrogen atom. nih.gov For example, Grignard reagents often yield syn adducts with high diastereoselectivity. nih.gov

To achieve enantioselectivity, a chiral ligand can be used to modify the organometallic reagent or catalyze the addition. The catalytic asymmetric addition of organozinc reagents to aldehydes is a well-developed field, often employing chiral amino alcohols as ligands, some of which are derived from azetidine itself. researchgate.netresearchgate.net This suggests a viable pathway where an ethyl group (from diethylzinc, for example) is added enantioselectively to a protected azetidine-3-carboxaldehyde.

Functional Group Interconversions and Derivatization Strategies on the Azetidine Nitrogen Atom and Butan-1-ol Moiety

Once the core 2-(azetidin-3-yl)butan-1-ol structure is synthesized, its properties can be modulated through functional group interconversions. imperial.ac.uk

On the Azetidine Nitrogen:

N-Alkylation : The secondary amine of the azetidine ring is nucleophilic and can be alkylated using various agents. wikipedia.org This can be achieved via nucleophilic substitution with alkyl halides or through reductive amination. wikipedia.orgrsc.org Phase-transfer catalysis (PTC) is a particularly effective method for the N-alkylation of nitrogen heterocycles like azetidine, often using a base such as potassium carbonate to neutralize the acid byproduct. phasetransfercatalysis.com

N-Acylation : The azetidine nitrogen can be readily acylated with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine, to form amides. acs.orgresearchgate.net This transformation is useful for installing a wide variety of functional groups.

On the Butan-1-ol Moiety:

Alcohol Oxidation : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. imperial.ac.uk Milder, selective reagents like Collins' reagent (CrO₃-pyridine complex) can be used to stop the oxidation at the aldehyde stage, whereas stronger oxidants like Jones' reagent (CrO₃/H₂SO₄) will typically lead to the carboxylic acid. imperial.ac.uk

Alcohol Reduction/Deoxygenation : While less common for a primary alcohol, conversion to a leaving group (e.g., tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride can achieve deoxygenation to the corresponding alkane.

Esterification : The alcohol can be converted to an ester through reaction with a carboxylic acid (Fischer esterification) or, more commonly, with an acyl chloride or anhydride (B1165640).

These derivatizations allow for the systematic exploration of structure-activity relationships in medicinal chemistry programs. nih.govnih.gov

Synthesis and Purification of Hydrochloride Salt Forms

The hydrochloride salt of 2-(Azetidin-3-yl)butan-1-ol is often preferred for its improved stability, crystallinity, and aqueous solubility. The salt is typically formed in the final step of the synthesis.

The general procedure involves dissolving the free base of the azetidine derivative in a suitable organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. acs.orggoogle.com Anhydrous hydrogen chloride, either as a gas or as a solution in an appropriate solvent (e.g., HCl in diethyl ether or dioxane), is then added to the solution. acs.org The azetidine hydrochloride salt, being insoluble in many organic solvents, will often precipitate out of the solution. acs.orggoogle.com

Purification is achieved by collecting the precipitate via filtration, followed by washing with the solvent to remove any unreacted starting material and other soluble impurities. The resulting solid can be dried under vacuum to yield the pure hydrochloride salt. google.comgoogle.com In cases where the salt is soluble in the reaction solvent, purification might involve solvent evaporation followed by recrystallization or trituration with a non-solvent to induce precipitation.

Chemical Reactivity and Mechanistic Investigations of 2 Azetidin 3 Yl Butan 1 Olhydrochloride

Ring Strain-Driven Reactivity of the Azetidine (B1206935) Heterocycle

Azetidines, as four-membered nitrogen-containing heterocycles, exhibit significant ring strain (approximately 25.4 kcal/mol), which is a driving force for their reactivity. rsc.org This strain, while less than that of aziridines, renders the ring susceptible to various transformations not typically observed in more stable five- or six-membered rings like pyrrolidines. rsc.orgresearchwithrutgers.com

Nucleophilic Ring Opening Reactions and Mechanisms

The strained C-N and C-C bonds of the azetidine ring are susceptible to cleavage by nucleophiles. This reactivity is often enhanced by activation of the azetidine nitrogen. Protonation of the nitrogen atom under acidic conditions, or its conversion to a quaternary azetidinium salt, significantly increases the ring's electrophilicity, facilitating nucleophilic attack. nih.govyoutube.comyoutube.com The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. nih.gov In the case of 2-(azetidin-3-yl)butan-1-ol (B15205913) hydrochloride, the presence of the hydrochloride salt implies that the azetidine nitrogen is protonated, making the ring more susceptible to nucleophilic attack.

A general mechanism for acid-catalyzed nucleophilic ring-opening involves the protonation of the azetidine nitrogen, followed by the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a C-N bond. youtube.com The reaction typically follows an SN2 pathway. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening of Azetidines

Azetidine Derivative Nucleophile Product Reference
N-Benzhydrylazetidin-3-one Hydride 1-Benzhydrylazetidin-3-ol google.com
N-Tosylazetidine Grignard Reagents Substituted Pyrrolidines rsc.org

Electrophilic Activation and Ring Expansion Transformations

Azetidines can undergo ring expansion reactions upon treatment with various electrophiles. rsc.org These transformations often proceed through the formation of an ylide intermediate, which then rearranges to form a larger ring. For instance, the reaction of azetidines with carbenes or carbenoids can lead to the formation of pyrrolidines. nih.gov Similarly, acid-promoted ring expansion of 2,2-disubstituted azetidines can yield 1,3-oxazinan-2-ones. rsc.org These reactions highlight the utility of the strained azetidine ring as a precursor to larger, more complex heterocyclic systems.

C-N Bond Cleavage Reactions in Azetidines

Cleavage of the C-N bond in azetidines is a key step in many of their transformations. rsc.org Reductive cleavage, often employing reagents like lithium aluminum hydride or catalytic hydrogenation, can lead to the formation of 1,3-aminoalcohols. The regioselectivity of this cleavage is dependent on the substituents present on the azetidine ring. In some cases, C-N bond cleavage can be achieved under oxidative conditions. For example, the oxidation of an N-Ts protected azetidine can lead to ring opening and the formation of a carboxylic acid. nih.gov

Reactivity Profile of the Primary Alcohol Functionality

The primary alcohol group in 2-(azetidin-3-yl)butan-1-ol hydrochloride exhibits the typical reactivity of a primary alcohol, allowing for a range of synthetic modifications.

Controlled Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid using a variety of reagents and conditions.

Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) is a mild and highly selective reagent for the oxidation of primary alcohols to aldehydes. wikipedia.orgwikipedia.org The reaction is typically carried out under neutral conditions at room temperature, which allows for the presence of sensitive functional groups. wikipedia.orgpitt.edu

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by treatment with a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org It is known for its mild conditions and broad functional group tolerance, effectively converting primary alcohols to aldehydes. wikipedia.orgbyjus.com

Moffatt Oxidation: A variation of the Swern oxidation, the Pfitzner-Moffatt oxidation employs a carbodiimide (B86325) to activate DMSO. wikipedia.org

Jones Oxidation: This strong oxidation, using chromic acid (CrO₃) in aqueous sulfuric acid and acetone, will convert a primary alcohol directly to a carboxylic acid. However, the harsh acidic conditions may not be compatible with the azetidine ring. organic-chemistry.org More modern and milder methods for this transformation are often preferred. organic-chemistry.orgnih.gov

Table 2: Common Oxidation Reactions of Primary Alcohols

Oxidation Reaction Reagents Product Key Features Reference
Dess-Martin Oxidation Dess-Martin Periodinane Aldehyde Mild, neutral conditions, high selectivity wikipedia.orgwikipedia.org
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine Aldehyde Mild, avoids toxic metals wikipedia.orgorganic-chemistry.org
Moffatt Oxidation DMSO, Carbodiimide Aldehyde Variation of Swern oxidation wikipedia.org

Esterification and Etherification Reactions for Derivative Synthesis

The primary alcohol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. medcraveonline.com This reaction is often catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through other methods like the use of diazoalkanes or Mitsunobu reaction. These reactions are fundamental for creating a diverse range of derivatives from 2-(azetidin-3-yl)butan-1-ol hydrochloride.

Transformations via Nucleophilic Substitution at the Carbon Bearing the Hydroxyl Group

The hydroxyl group (-OH) of a primary alcohol, such as the one in 2-(Azetidin-3-yl)butan-1-ol, is inherently a poor leaving group for nucleophilic substitution reactions. youtube.com To facilitate substitution at the C1 position of the butyl chain, the hydroxyl group must first be converted into a better leaving group. This can be achieved through two primary mechanistic pathways.

Acid-Catalyzed Substitution: Under strongly acidic conditions, using hydrogen halides like hydrochloric acid (HCl) or hydrobromic acid (HBr), the alcohol's oxygen atom can be protonated to form an alkyloxonium ion. youtube.com This protonation step transforms the poor leaving group (-OH) into a good leaving group (H₂O). youtube.com Following protonation, a halide ion (e.g., Cl⁻ or Br⁻) can attack the primary carbon in a bimolecular nucleophilic substitution (Sₙ2) mechanism, displacing a water molecule. youtube.com Given that the substrate is a primary alcohol, the reaction is unlikely to proceed via an Sₙ1 mechanism, which would require the formation of a highly unstable primary carbocation. youtube.com

Conversion to Reactive Intermediates: To avoid the use of harsh acids, which might affect other functional groups in the molecule, reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed. youtube.comyoutube.com

Thionyl Chloride (SOCl₂): In the presence of a base like pyridine, thionyl chloride reacts with the alcohol to form an intermediate alkyl chlorosulfite. The chloride ion generated in the reaction then acts as a nucleophile, attacking the carbon and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. This reaction typically proceeds with inversion of configuration via an Sₙ2 pathway. youtube.comyoutube.com

Phosphorus Tribromide (PBr₃): PBr₃ reacts with the alcohol to form a dibromophosphite intermediate. This creates a good leaving group that is subsequently displaced by a bromide ion in an Sₙ2 reaction, yielding the corresponding alkyl bromide. youtube.com

In the context of 2-(Azetidin-3-yl)butan-1-ol, the azetidine nitrogen introduces the possibility of intramolecular reactions. If the nitrogen is deprotonated to its free base form, it could act as an internal nucleophile, potentially leading to ring-expansion or other rearrangement products, a phenomenon governed by the principles of intramolecular nucleophilic substitution. youtube.com

Potential Nucleophilic Substitution Reactions and Conditions
ReagentTypical ProductMechanismKey Considerations
Concentrated HCl or HBr2-(Azetidin-3-yl)-1-chlorobutane or 2-(Azetidin-3-yl)-1-bromobutaneSₙ2Requires strongly acidic conditions; potential for side reactions if other acid-sensitive groups are present. youtube.com
SOCl₂ in Pyridine2-(Azetidin-3-yl)-1-chlorobutaneSₙ2Avoids strong acid; proceeds under milder, often basic or neutral conditions. youtube.com
PBr₃2-(Azetidin-3-yl)-1-bromobutaneSₙ2Effective for converting primary alcohols to alkyl bromides without carbocation rearrangement. youtube.com

Direct C-H Activation and Functionalization of the Azetidine Ring and Butyl Chain

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying molecular scaffolds without requiring pre-functionalized starting materials. researchgate.net

Functionalization of the Azetidine Ring: The functionalization of C-H bonds in nitrogen heterocycles is a subject of intensive research. nih.govnih.gov For azetidines, several strategies could be hypothetically applied:

Directed Metallation: A common approach involves the use of a directing group attached to the azetidine nitrogen. This group coordinates to a transition metal catalyst (e.g., Palladium), bringing the catalyst into proximity with a specific C-H bond (typically at the C2 position) and enabling its functionalization (e.g., arylation). rsc.org

Lithiated Intermediates: The azetidine ring can be functionalized by deprotonation using a strong base, such as n-butyllithium, often at the C2 position (α-lithiation), especially when the nitrogen atom is protected with a suitable group. uniba.itmdpi.com The resulting organolithium species can then be trapped with various electrophiles to introduce new substituents. uniba.it The stereochemical outcome of such reactions can be highly dependent on the electrophile and reaction conditions. mdpi.com

Functionalization of the Butyl Chain: Direct C-H functionalization of the aliphatic butyl chain in 2-(Azetidin-3-yl)butan-1-ol is more challenging due to the presence of multiple, chemically similar C(sp³)-H bonds and the lack of an activating group. Such transformations typically require sophisticated transition-metal catalytic systems capable of high chemo- and regioselectivity, and this remains an active area of development in synthetic organic chemistry.

Potential C-H Functionalization Strategies for the Azetidine Ring
MethodPositionGeneral ApproachReference Concept
Directed C(sp³)–H ArylationC2Use of a directing group on the nitrogen with a Pd catalyst to introduce aryl groups. rsc.org
Lithiation-Electrophile TrappingC2Deprotonation with a strong base (e.g., n-BuLi/sparteine) followed by reaction with an electrophile (e.g., TMSCl, alkyl halides). uniba.itmdpi.com

Stereochemical Stability and Potential for Epimerization

The structure of 2-(Azetidin-3-yl)butan-1-ol contains two stereocenters: one at the C3 position of the azetidine ring and another at the C2 position of the butyl side chain. The stability of these centers is critical during chemical transformations.

Stereocenter at the Butyl Chain (C2): This chiral center is not directly involved in the nucleophilic substitution reactions occurring at the adjacent C1 position. Therefore, under standard Sₙ2 conditions (e.g., using SOCl₂ or PBr₃), this center is expected to remain stereochemically stable. Epimerization would not be anticipated unless reaction conditions promote radical formation or deprotonation/reprotonation at C2.

Stereocenter at the Azetidine Ring (C3): The stereochemical integrity of substituents at the C3 position of an azetidine ring can be robust, but it is highly dependent on the reaction conditions. Many synthetic routes are designed to be stereocontrolled, producing specific cis or trans isomers. bham.ac.uknih.govnih.gov However, certain reactions, particularly those that proceed through planar or rapidly inverting intermediates, can pose a risk of epimerization. For instance, studies on α-lithiated azetidines have shown that the lithiated carbon can be configurationally unstable, leading to an equilibrium between diastereomers. mdpi.com The final stereochemical outcome after reaction with an electrophile may be determined by the thermodynamic stability of the intermediates, potentially leading to a single, favored diastereomer regardless of the starting configuration. mdpi.com

Investigation of Acid-Base Properties and Protonation Equilibria of the Amine and Alcohol Functions

2-(Azetidin-3-yl)butan-1-ol hydrochloride possesses two functional groups with distinct acid-base properties: a secondary amine within the azetidine ring and a primary alcohol. uni-greifswald.de

Amine Functionality: The azetidine ring contains a secondary amine, which is a moderately strong base. In the hydrochloride salt form, this amine is protonated to form an azetidinium cation. The acidity of this protonated amine is described by its pKa value. The pKa of a simple, unsubstituted azetidinium ion is approximately 11.3. researchgate.net Alkyl substitution can slightly alter this value. This pKa indicates the pH at which the protonated (azetidinium) and deprotonated (neutral azetidine) forms are present in equal concentrations.

At a pH significantly below the pKa (e.g., in acidic solution), the amine will exist almost exclusively as the protonated, positively charged azetidinium ion.

At a pH significantly above the pKa (e.g., in basic solution), the amine will be in its neutral, free base form.

Alcohol Functionality: The primary alcohol group is a very weak acid and an extremely weak base. The pKa for the deprotonation of a typical primary alcohol is in the range of 16-18. youtube.comorganicchemistrydata.org This means it is a much weaker acid than water and will only be deprotonated by very strong bases (e.g., sodium hydride). youtube.com Therefore, across the vast majority of the aqueous pH scale, the alcohol group will remain in its neutral, protonated -OH form.

The significant difference in pKa values between the azetidinium ion and the alcohol means their protonation equilibria can be controlled selectively by adjusting the pH.

Acid-Base Properties and Protonation States
Functional GroupTypeApproximate pKaPredominant form at pH 2Predominant form at pH 7Predominant form at pH 13
Azetidine AmineSecondary Amine (Base)~11 (of conjugate acid R₂NH₂⁺)R₂NH₂⁺ (Azetidinium)R₂NH₂⁺ (Azetidinium)R₂NH (Neutral Amine)
Butanol AlcoholPrimary Alcohol (Very Weak Acid)~16-18-CH₂OH (Neutral Alcohol)-CH₂OH (Neutral Alcohol)-CH₂OH (Neutral Alcohol)

Compound Reference Table

List of Chemical Compounds
Compound Name
2-(Azetidin-3-yl)butan-1-ol hydrochloride
Hydrochloric acid
Hydrobromic acid
2-(Azetidin-3-yl)-1-chlorobutane
2-(Azetidin-3-yl)-1-bromobutane
Thionyl chloride
Pyridine
Sulfur dioxide
Phosphorus tribromide
Palladium
n-Butyllithium
Sodium hydride

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula.

For 2-(Azetidin-3-yl)butan-1-ol (B15205913) hydrochloride, HRMS analysis would be expected to yield the exact mass of the protonated molecule [M+H]⁺. The fragmentation patterns observed in the mass spectrum, resulting from the cleavage of the molecule, can provide valuable structural information. The fragmentation of azetidine (B1206935) derivatives is known to be highly dependent on the substitution pattern, often involving characteristic cleavage of the four-membered ring. capes.gov.br The butanol side chain would also exhibit predictable fragmentation, such as the loss of a water molecule or cleavage of the alkyl chain.

Table 1: Predicted HRMS Data for 2-(Azetidin-3-yl)butan-1-ol

ParameterPredicted Value
Molecular Formula C₇H₁₅NO
Monoisotopic Mass 129.1154 u
Predicted [M+H]⁺ 130.1232 u

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and stereochemistry of the molecule.

1D NMR Techniques (¹H, ¹³C, DEPT)

¹H NMR: The proton NMR spectrum of 2-(Azetidin-3-yl)butan-1-ol hydrochloride would display distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons adjacent to the nitrogen atom in the azetidine ring and the oxygen atom in the butanol side chain would appear at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms. docbrown.info The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, following the n+1 rule. The hydroxyl proton often appears as a broad singlet, and its signal can be exchanged with D₂O, confirming its identity. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Given the structure of 2-(Azetidin-3-yl)butan-1-ol, seven distinct carbon signals would be expected. The chemical shifts of the carbons are also influenced by the electronegativity of adjacent atoms, with carbons bonded to nitrogen or oxygen appearing at a lower field. docbrown.info

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This information is crucial for the unambiguous assignment of the carbon signals. azom.com

Table 2: Predicted ¹H and ¹³C NMR Data for 2-(Azetidin-3-yl)butan-1-ol Hydrochloride

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Azetidine-2,4 ~3.8 - 4.2~50 - 55
Azetidine-3 ~2.8 - 3.2~35 - 40
Butanol-1 ~3.5 - 3.8~60 - 65
Butanol-2 ~1.8 - 2.2~40 - 45
Butanol-3 ~1.3 - 1.6~20 - 25
Butanol-4 ~0.9 - 1.1~10 - 15
NH₂⁺ Variable, broad-
OH Variable, broad-

Note: These are estimated chemical shift ranges and can vary based on solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the spin-spin coupling networks within the molecule, for example, along the butyl chain and within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments and confirming the connectivity between the azetidine ring and the butanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the azetidine ring and the butanol side chain.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

For 2-(Azetidin-3-yl)butan-1-ol hydrochloride, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The O-H stretch is often broad due to hydrogen bonding. libretexts.orgdocbrown.info C-H stretching vibrations from the alkyl portions of the molecule would appear around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹). chemicalbook.com

Table 3: Predicted Characteristic IR Absorption Bands for 2-(Azetidin-3-yl)butan-1-ol Hydrochloride

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)
Alcohol O-H stretch (H-bonded)3200 - 3600 (broad)
Ammonium (B1175870) N-H stretch2400 - 3200 (broad)
Alkyl C-H stretch2850 - 2960
Alcohol C-O stretch1050 - 1150
Amine C-N stretch1020 - 1220

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Determination

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since 2-(Azetidin-3-yl)butan-1-ol possesses at least one stereocenter at the C3 position of the azetidine ring and another at the C2 position of the butanol side chain, it exists as stereoisomers. VCD is exceptionally well-suited for determining the absolute configuration of such chiral molecules in solution. nih.govnih.gov

The experimental VCD spectrum, which shows both positive and negative bands, provides a unique fingerprint of the molecule's absolute stereochemistry. By comparing the experimental VCD spectrum with theoretical spectra calculated for the different possible enantiomers using quantum chemical methods (like Density Functional Theory), the absolute configuration can be unambiguously assigned. optica.org

X-ray Crystallography for Definitive Solid-State Structure Elucidation of Hydrochloride or Derivatized Forms

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-(Azetidin-3-yl)butan-1-ol hydrochloride, obtaining suitable single crystals would allow for the definitive elucidation of its solid-state structure.

The analysis would confirm the connectivity of the atoms, the bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration without ambiguity (if the Flack parameter is determined). The crystal structure would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group, the ammonium group, and the chloride counter-ion. nih.gov In cases where obtaining crystals of the primary compound is challenging, derivatization can be employed to facilitate crystallization. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Analysis and Isomeric Resolution

Chromatographic methods are indispensable for the analysis of pharmaceutical compounds, offering high-resolution separation of the main component from impurities and potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques employed for the purity assessment and isomeric resolution of small molecules like 2-(Azetidin-3-yl)butan-1-ol hydrochloride.

HPLC is a cornerstone of pharmaceutical analysis, valued for its high efficiency, sensitivity, and applicability to a wide range of compounds. pacificbiolabs.comnih.gov For a polar, water-soluble compound like 2-(Azetidin-3-yl)butan-1-ol hydrochloride, several HPLC modes can be considered for purity and impurity profiling.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. For polar amines, challenges such as poor retention and peak tailing can arise due to interactions with residual silanols on conventional silica-based columns. americanpharmaceuticalreview.com To overcome these issues, specialized columns or mobile phase additives are often employed. A typical RP-HPLC method for the purity analysis of 2-(Azetidin-3-yl)butan-1-ol hydrochloride might utilize a C18 column with polar-embedded groups or a polar-endcapped stationary phase to enhance the retention of polar analytes. chromatographyonline.com The use of a buffer in the mobile phase is crucial to ensure consistent ionization of the amine and achieve reproducible retention times. chromforum.orgresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds that are weakly retained in RP-HPLC. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of an aqueous buffer. This technique could provide excellent retention and separation for 2-(Azetidin-3-yl)butan-1-ol hydrochloride and its polar impurities.

Chiral HPLC for Isomeric Resolution: The structure of 2-(Azetidin-3-yl)butan-1-ol contains two chiral centers, meaning it can exist as four possible stereoisomers. Since different stereoisomers can exhibit distinct pharmacological and toxicological profiles, their separation and quantification are critical. csfarmacie.cz Chiral HPLC is the most effective method for this purpose. chiralpedia.comyoutube.com This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including those with amine and alcohol functional groups. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of 2-(Azetidin-3-yl)butan-1-ol hydrochloride

ParameterReversed-Phase HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Column C18 with polar-embedded group (e.g., 150 x 4.6 mm, 3.5 µm)Amide or Diol-based column (e.g., 150 x 4.6 mm, 3.5 µm) silicycle.com
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 minutes95% to 70% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C40 °C
Detection UV at 210 nm or Charged Aerosol Detector (CAD)UV at 210 nm or CAD
Injection Volume 5 µL5 µL

Table 2: Hypothetical Chiral HPLC Method for Isomeric Resolution of 2-(Azetidin-3-yl)butan-1-ol Stereoisomers

ParameterChiral HPLC Method
Column Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Expected Elution Order (2R,3'R), (2S,3'S), (2R,3'S), (2S,3'R) (hypothetical)
Resolution (Rs) > 1.5 between all peaks (target)

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. vurup.sk Direct analysis of the polar and non-volatile 2-(Azetidin-3-yl)butan-1-ol hydrochloride by GC is challenging. Therefore, derivatization is typically required to increase the volatility and thermal stability of the analyte. nih.govnih.gov

Derivatization in GC: The primary amine and hydroxyl groups in the molecule can be readily derivatized. Common derivatization approaches include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA). researchgate.net This process converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis.

Purity Analysis by GC-MS: When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative purity data but also structural information about impurities based on their mass spectra. nih.govnih.govacademicjournals.orgijpsr.info This is particularly useful for the identification of unknown impurities.

Chiral GC for Isomeric Resolution: Similar to HPLC, chiral GC columns can be used to separate the stereoisomers of 2-(Azetidin-3-yl)butan-1-ol after derivatization. gcms.cz Cyclodextrin-based chiral stationary phases are often effective for the separation of enantiomers of derivatized amines and alcohols. nih.gov

Table 3: Representative GC-MS Method Parameters for Purity Analysis of Derivatized 2-(Azetidin-3-yl)butan-1-ol

ParameterGC-MS Method
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Theoretical and Computational Studies on Azetidine Based Carbinols

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of azetidine-based carbinols. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution, molecular orbital energies, and electrostatic potential of the molecule.

For 2-(Azetidin-3-yl)butan-1-ol (B15205913) hydrochloride, DFT calculations can identify the most stable conformations of both the azetidinium cation and the butanol substituent. This involves geometry optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy arrangement. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles that define the molecule's shape. The protonation of the azetidine (B1206935) nitrogen significantly influences the geometry of the four-membered ring and the orientation of the side chain.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. In the case of the azetidinium salt, the positive charge on the nitrogen atom acts as a strong electron-withdrawing group, lowering the energy of the molecular orbitals and influencing the molecule's reactivity profile. researchgate.net

Table 1: Representative DFT-Calculated Parameters for an Azetidinium Cation Note: This table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for 2-(Azetidin-3-yl)butan-1-ol hydrochloride are not publicly available.

ParameterCalculated ValueSignificance
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment9.8 DMeasures the overall polarity of the molecule.
N-C2 Bond Length1.51 ÅBond length within the strained azetidinium ring.
C2-N-C4 Angle88.5°Internal bond angle of the four-membered ring.

Analysis of Ring Strain Energies and Their Influence on Reactivity

The azetidine ring is characterized by significant ring strain, a consequence of its deviation from ideal tetrahedral bond angles (109.5°). This inherent strain is a dominant factor governing the reactivity of azetidine derivatives. rsc.orgresearchwithrutgers.com The ring strain energy of azetidine is estimated to be approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained and reactive aziridine (B145994) (three-membered ring) and the relatively stable pyrrolidine (B122466) (five-membered ring). rsc.org

This stored energy makes the azetidine ring susceptible to ring-opening reactions, as cleavage of a C-N or C-C bond relieves the strain. nih.gov Computational methods can quantify this strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic, strain-free reference compound. The presence of substituents on the azetidine ring, as in 2-(Azetidin-3-yl)butan-1-ol, can further modulate this strain and influence the regioselectivity of ring-opening reactions. Protonation of the nitrogen to form the hydrochloride salt enhances the ring's susceptibility to nucleophilic attack by making the ring carbons more electrophilic. This strain-driven reactivity is a key feature exploited in the synthesis of more complex molecules from azetidine precursors. rsc.orgrsc.org

Table 2: Comparison of Ring Strain Energies in Nitrogen Heterocycles

Heterocycle Ring Size Approximate Ring Strain (kcal/mol)
Aziridine 3 26.7 - 27.7 rsc.org
Azetidine 4 25.2 - 25.4 rsc.orgresearchgate.net
Pyrrolidine 5 5.4 - 5.8 rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. researchgate.netmdpi.com MD simulations model the movements of atoms and molecules over time by applying classical mechanics.

For 2-(Azetidin-3-yl)butan-1-ol hydrochloride, an MD simulation would typically place the molecule in a simulation box filled with explicit solvent molecules (e.g., water) to mimic aqueous conditions. The simulation tracks the trajectory of every atom over a period of nanoseconds or longer. nih.gov This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the relative time it spends in each conformation. arxiv.org

Key insights from MD simulations include:

Solvation Structure: How solvent molecules arrange around the azetidinium cation and its side chain. This includes the analysis of radial distribution functions to understand the hydration shell around the charged nitrogen center and the hydroxyl group.

Conformational Flexibility: The simulation reveals the rotational freedom of the butanol side chain relative to the rigid azetidine ring and identifies the most populated conformational states in solution.

Intramolecular Interactions: The potential for transient intramolecular hydrogen bonds, for example between the hydroxyl group and the azetidine nitrogen (in its free base form) or the chloride anion.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure of 2-(Azetidin-3-yl)butan-1-ol hydrochloride and comparing them to experimental data, one can gain confidence in the structural assignment. Discrepancies between predicted and experimental spectra can help identify incorrect structural assignments or reveal dynamic processes occurring in solution. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. These calculations produce a theoretical infrared (IR) spectrum. rsc.org This predicted spectrum can be compared with the experimental one to assign specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the alcohol, the N-H stretch of the azetidinium ion, and various C-H and C-N stretching and bending modes. nih.gov

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data Note: This table contains hypothetical data for illustrative purposes.

ParameterPredicted ValueExperimental Value
13C NMR (Azetidine C2/C4)δ 58.5 ppmδ 59.1 ppm
1H NMR (CH-OH)δ 3.6 ppmδ 3.7 ppm
IR Frequency (O-H stretch)3350 cm-13345 cm-1
IR Frequency (N+-H stretch)2750 cm-12760 cm-1

Modeling of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of 2-(Azetidin-3-yl)butan-1-ol hydrochloride, theoretical modeling can be used to study various synthetic steps, such as the formation of the azetidine ring or the introduction of the butanol side chain. frontiersin.orgfrontiersin.org

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energy of transition states—the highest energy point along the reaction coordinate. mdpi.com The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For example, if the azetidine ring is formed via an intramolecular cyclization, DFT calculations can model the transition state of this ring-closing step. frontiersin.org This can help rationalize why certain reaction conditions are successful while others are not, and can be used to predict the stereochemical outcome of the reaction. acs.org These models provide a molecular-level understanding that complements experimental observations and can guide the development of more efficient synthetic routes. nih.gov

Investigation of Non-covalent Interactions and Hydrogen Bonding Networks in Hydrochloride Salts

In the solid state, 2-(Azetidin-3-yl)butan-1-ol hydrochloride exists as a crystalline lattice held together by a network of non-covalent interactions. The most significant of these are the strong hydrogen bonds. Computational methods can provide a detailed picture of this network. mdpi.com

Key interactions to investigate include:

N⁺-H···Cl⁻ Hydrogen Bond: The primary hydrogen bond between the protonated azetidinium nitrogen and the chloride anion. This is a strong, charge-assisted hydrogen bond that is fundamental to the salt's structure. researchgate.netnih.gov

O-H···Cl⁻ Hydrogen Bond: The alcohol's hydroxyl group can also act as a hydrogen bond donor to the chloride anion.

Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these hydrogen bonds by examining the charge transfer from the chloride ion's lone pair to the antibonding orbital of the N-H or O-H bond. researchgate.net Understanding these interactions is crucial for predicting crystal structure and physical properties like melting point and solubility. The chloride ion can act as a bridge, connecting multiple azetidinium cations to form an extended network. rsc.org

Applications in Synthetic Organic Chemistry and Materials Science

2-(Azetidin-3-yl)butan-1-olhydrochloride as a Key Chiral Building Blockenamine.netrsc.orgacs.org

The chirality and bifunctional nature of this compound establish it as a fundamental component for constructing stereochemically complex molecules.

2-(Azetidin-3-yl)butan-1-ol (B15205913) hydrochloride is an ideal starting material for the synthesis of more elaborate molecular structures incorporating the azetidine (B1206935) motif. The azetidine ring serves as a rigid scaffold, which is a desirable feature in drug design for reducing the entropic penalty upon binding to a biological target. enamine.net Advanced synthetic methods enable the construction of diverse and densely functionalized azetidine-based structures, including fused, bridged, and spirocyclic ring systems. nih.gov For instance, modern catalytic techniques like palladium(II)-catalyzed intramolecular C(sp³)–H amination provide routes to functionalized azetidines that could be adapted from precursors like the title compound. rsc.org The presence of the primary alcohol allows for chain extension or linkage to other molecular fragments, while the azetidine nitrogen can undergo various substitution reactions, further expanding its synthetic utility. nih.gov

The chiral 1,2-amino alcohol substructure embedded within 2-(azetidin-3-yl)butan-1-ol hydrochloride is a well-established motif in asymmetric catalysis. Chiral azetidines are utilized as synthetic intermediates and as components of chiral ligands that can induce stereoselectivity in chemical reactions. researchgate.netacs.org

Research has demonstrated the effectiveness of azetidine-containing binuclear zinc catalysts in promoting enantioselective reactions, such as the phospha-Michael addition. rsc.org The rigidity of the azetidine scaffold is credited with enhancing the control of the catalytic pocket, leading to high enantioselectivity. rsc.org The title compound could serve as a precursor for similar chiral ligands. By coordinating to a metal center through its nitrogen and hydroxyl oxygen, it can form a chiral environment that directs the approach of reactants, analogous to ligands used in well-known asymmetric transformations. acs.orgresearchgate.net

Table 1: Potential Asymmetric Reactions Utilizing Chiral Azetidine-Based Ligands
Reaction TypeRole of Azetidine LigandPotential OutcomeReference
Asymmetric Alkylation/ArylationForms a chiral complex with organometallic reagents (e.g., diethylzinc).Enantioselective addition to aldehydes and ketones. researchgate.netmdpi.com
Asymmetric HydrogenationComponent of a transition-metal catalyst (e.g., Rhodium, Ruthenium).Stereoselective reduction of prochiral olefins or ketones. nih.gov
Asymmetric Michael AdditionForms a rigid catalytic pocket with a metal center (e.g., Zinc).High enantioselectivity in conjugate additions. rsc.org
Asymmetric Aldol ReactionActs as a chiral auxiliary or ligand to control stereochemistry.Formation of chiral β-hydroxy carbonyl compounds. researchgate.net

Utilization in Linker Design for Advanced Chemical Probes and Conjugates (e.g., PROTAC Linkers, Rigid Linkers)medchemexpress.commedchemexpress.com

In the development of advanced chemical tools like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker component is critical for maintaining the proper distance and orientation between the two functional ends of the molecule. Azetidine derivatives, such as azetidine-3-carboxylic acid, are employed as rigid, non-cleavable linkers. medchemexpress.commedchemexpress.com The conformational constraint of the azetidine ring makes it a superior scaffold compared to flexible alkyl chains. enamine.net 2-(Azetidin-3-yl)butan-1-ol hydrochloride offers a three-dimensional, chiral scaffold for novel linker design. The alcohol provides a handle for attachment to a cytotoxic payload or other molecular probe, while the ring nitrogen can be functionalized to connect to the rest of the linker structure, ultimately leading to a warhead or protein-binding ligand. This defined exit vector geometry can lead to improved efficacy and selectivity of the resulting conjugate.

Integration into Macrocyclic and Supramolecular Structures

The incorporation of strained ring systems like azetidine into macrocycles is a strategy to pre-organize the ring's conformation, which can enhance binding affinity and selectivity. nih.gov Synthetic routes have been developed to create azetidine-fused eight-membered rings via ring-closing metathesis, demonstrating the feasibility of integrating this scaffold into larger cyclic structures. nih.gov The defined stereochemistry of 2-(azetidin-3-yl)butan-1-ol hydrochloride can impart a specific torsional angle and conformational bias to a macrocyclic framework. nih.gov Furthermore, functionalized azetidines have been shown to participate in supramolecular assembly. For example, copper(II) complexes of certain azetidine ligands can form infinite helical aggregates or tetrameric structures through intermolecular interactions like pi-stacking and carboxylate bridging. nih.gov This suggests that the title compound could be used to design building blocks for self-assembling nanomaterials and complex molecular architectures.

Development of Novel Organic Reagents and Catalysts Incorporating the Azetidine Moiety

Beyond its role in ligand design, the azetidine moiety itself can be central to the function of novel reagents and catalysts. rsc.org As mentioned, the rigidity of the azetidine ring is a key advantage in creating well-defined catalytic pockets. researchgate.netrsc.org The chiral amino alcohol structure of 2-(azetidin-3-yl)butan-1-ol hydrochloride makes it an ideal precursor for a range of catalyst types.

Table 2: Potential Catalyst Classes Derived from 2-(Azetidin-3-yl)butan-1-ol
Catalyst ClassSynthetic TransformationKey FeatureReference
OxazaborolidinesReaction with a borane (B79455) source (e.g., borane dimethylsulfide).Catalyst for asymmetric ketone reduction (CBS Reduction). acs.org
Bidentate N,O-LigandsComplexation with various transition metals (e.g., Pd, Cu, Zn).Ligand for a wide range of asymmetric C-C and C-N bond forming reactions. nih.govmdpi.com
OrganocatalystsDerivatization of the nitrogen or alcohol.Proline-type or other amine-based organocatalysis. researchgate.net
Phase-Transfer CatalystsQuaternization of the azetidine nitrogen.Chiral quaternary ammonium (B1175870) salt for asymmetric phase-transfer reactions. rsc.org

Potential as a Monomer or Component in Specialized Polymer Synthesisrsc.orgrsc.org

The significant ring strain of the azetidine ring makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated by either cationic or anionic species. rsc.orgrsc.orgrsc.org This reactivity allows azetidine derivatives to serve as monomers for the synthesis of polyamines, which have applications as antimicrobial coatings, CO2 adsorbents, and gene transfection agents. rsc.orgresearchgate.net The polymerization of azetidines is a route to creating polymers with various structures, including linear and branched architectures. rsc.org

2-(Azetidin-3-yl)butan-1-ol hydrochloride could function as a valuable monomer in this context. Polymerization would proceed via the opening of the azetidine ring, resulting in a linear polymer chain with repeating amino units. The pendant chiral -(CH(CH₂CH₃))CH₂OH group would be preserved along the polymer backbone, introducing both chirality and hydroxyl functionality. These pendant groups could influence the polymer's solubility and thermal properties, or serve as sites for post-polymerization modification, cross-linking, or the attachment of other functional molecules. The anionic ROP of an N-activated azetidine has been reported, highlighting a pathway to produce branched polymers. rsc.org

Table 3: Characteristics of Azetidine Ring-Opening Polymerization (ROP)
CharacteristicDescriptionSignificance for the Title CompoundReference
Driving ForceRelease of ring strain (approx. 25.4 kcal/mol).Provides thermodynamic driving force for polymerization. rsc.org
InitiationCan be initiated by cationic (e.g., Lewis acids) or anionic species.Offers flexibility in polymerization conditions and control over polymer architecture. rsc.orgresearchgate.netrsc.org
Resulting PolymerTypically forms polyamines (linear or branched).Would produce a functional polymer with pendant chiral alcohol groups. rsc.org
ControlSome N-substituted azetidines can undergo "living" polymerization.Potential for controlled molecular weight and low dispersity. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.